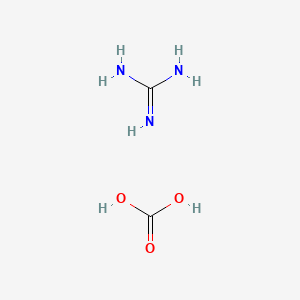
carbonic acid;guanidine
概要
説明
carbonic acid;guanidine is a compound formed by the combination of carbonic acid and guanidine in a 1:1 molar ratio. Guanidine is a crystalline organic base with a high basicity, equivalent to the strength of sodium hydroxide . This compound is of significant industrial importance and is marketed as a salt. It is widely used in various applications, including the production of explosives, medicines, dyes, and resin components .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of guanidine derivatives, including carbonic acid-guanidine, involves several synthetic routes. One common method is the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are also widely used as guanidylating agents, often in the presence of coupling reagents or metal-catalyzed guanidylation . Another efficient guanidylating agent is S-methylisothiourea .
Industrial Production Methods: Industrial production of guanidine typically involves the reaction of dicyandiamide with ammonium salts, leading to the formation of guanidinium salts. These salts are then treated with a base, such as sodium methoxide, to produce the desired guanidine compound .
化学反応の分析
Types of Reactions: Carbonic acid-guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in cyclization reactions, particularly in the presence of chiral guanidine catalysts .
Common Reagents and Conditions: Common reagents used in the reactions of guanidine derivatives include thiourea, S-methylisothiourea, and various amines . Reaction conditions often involve the use of coupling reagents or metal catalysts to facilitate the guanidylation process .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of guanidine with thiourea derivatives can yield various substituted guanidines .
科学的研究の応用
Carbonic acid-guanidine has a wide range of scientific research applications:
作用機序
The mechanism of action of guanidine involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . Guanidine can bind to phosphatidylglycerol and cardiolipin, leading to cytoplasmic membrane damage and the dissipation of proton motive force .
類似化合物との比較
Guanidine Carbonate: Another guanidine derivative with similar applications in industry and research.
Bisguanidinium Carbonate: A compound with two guanidine units per carbonic acid molecule.
Uniqueness: carbonic acid;guanidine is unique due to its specific molar ratio and the resulting properties that make it suitable for a wide range of applications, from industrial production to scientific research.
特性
IUPAC Name |
carbonic acid;guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.CH2O3/c2*2-1(3)4/h(H5,2,3,4);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSRVXJGTIRNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924671 | |
| Record name | Carbonic acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-85-1, 124-46-9 | |
| Record name | Diguanidinium carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC146175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GUANIDINE CARBONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

